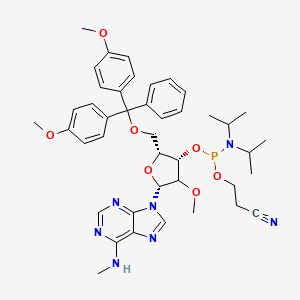
5'-O-DMTr-2'-O-methyl-N6-methyl adenosine 3'-CED phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used as a building block for creating modified nucleic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves several steps. The starting material is typically adenosine, which undergoes a series of chemical modifications to introduce the desired functional groups. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by attaching a dimethoxytrityl (DMTr) group.
Methylation of the 2’-hydroxyl group: This step introduces a methyl group at the 2’-position.
Methylation of the N6 position:
Attachment of the 3’-CED phosphoramidite group: This is the final step, where the 3’-hydroxyl group is converted into a phosphoramidite group, making it suitable for incorporation into oligonucleotides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphoramidite group into a phosphate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and water.
Substitution: Typical reagents include nucleophiles such as alcohols and amines.
Major Products
The major products formed from these reactions include phosphorylated oligonucleotides and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for various biochemical studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite involves its incorporation into oligonucleotides. Once incorporated, it can influence the stability and binding properties of the nucleic acid. The compound acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression by interfering with nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
Compared to these similar compounds, 5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED phosphoramidite is unique due to its specific modifications at the 2’- and N6-positions, as well as the presence of the 3’-CED phosphoramidite group. These modifications enhance its stability and make it particularly suitable for oligonucleotide synthesis .
Eigenschaften
Molekularformel |
C42H52N7O7P |
|---|---|
Molekulargewicht |
797.9 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H52N7O7P/c1-28(2)49(29(3)4)57(54-24-12-23-43)56-37-35(55-41(38(37)52-8)48-27-47-36-39(44-5)45-26-46-40(36)48)25-53-42(30-13-10-9-11-14-30,31-15-19-33(50-6)20-16-31)32-17-21-34(51-7)22-18-32/h9-11,13-22,26-29,35,37-38,41H,12,24-25H2,1-8H3,(H,44,45,46)/t35-,37+,38?,41-,57?/m1/s1 |
InChI-Schlüssel |
XXRTXDUOPCNYDH-QABNSMFOSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H](O[C@H](C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


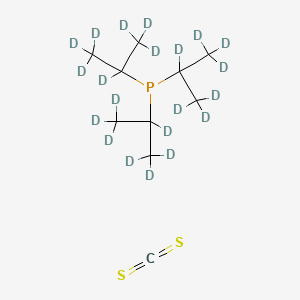
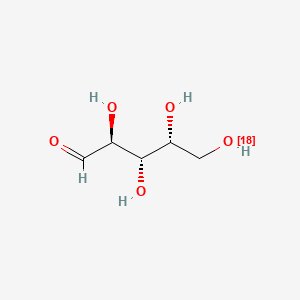
![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)
![[Lys8] Vasopressin Desglycinamide](/img/structure/B12395548.png)

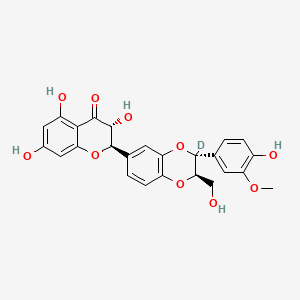
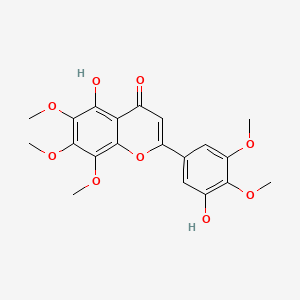

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)
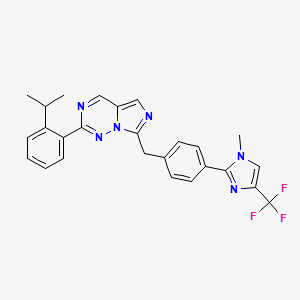

![6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12395584.png)


